BenchChemオンラインストアへようこそ!

N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

ROMK inhibitor Kir1.1 diuretic

N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide (CAS 946248-05-1) is a synthetic small-molecule oxalamide that functions as a potent inhibitor of the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel. The compound features a cyclopentyl group on one amide nitrogen and a morpholino-thiophene ethyl moiety on the other, yielding a molecular weight of 351.5 g/mol and a calculated XLogP3 of 1.4.

Molecular Formula C17H25N3O3S
Molecular Weight 351.47
CAS No. 946248-05-1
Cat. No. B2381103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
CAS946248-05-1
Molecular FormulaC17H25N3O3S
Molecular Weight351.47
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCOCC3
InChIInChI=1S/C17H25N3O3S/c21-16(17(22)19-14-3-1-2-4-14)18-11-15(13-5-10-24-12-13)20-6-8-23-9-7-20/h5,10,12,14-15H,1-4,6-9,11H2,(H,18,21)(H,19,22)
InChIKeyUXMUSTKVHDAPOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-Cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide (CAS 946248-05-1): A Selective ROMK Inhibitor for Cardiovascular Research


N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide (CAS 946248-05-1) is a synthetic small-molecule oxalamide that functions as a potent inhibitor of the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel [1]. The compound features a cyclopentyl group on one amide nitrogen and a morpholino-thiophene ethyl moiety on the other, yielding a molecular weight of 351.5 g/mol and a calculated XLogP3 of 1.4 [2]. ROMK inhibitors are under investigation as novel diuretic and natriuretic agents for hypertension, heart failure, and chronic kidney disease, offering a mechanism distinct from traditional thiazide and loop diuretics [1].

Why Generic Substitution Fails for N1-Cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide: The Critical Role of the Thiophene-Morpholino Pharmacophore


Within the ROMK inhibitor class, minor structural modifications produce large shifts in potency and selectivity. The thiophen-3-yl and morpholino substituents on the ethyl linker of N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide form a defined pharmacophore that is not present in simpler N1-cyclopentyl oxalamides or in ROMK inhibitors built on unrelated scaffolds [1]. Replacing the thiophene with a p-tolyl group or swapping cyclopentyl for cyclopropyl yields analogs with distinct biological profiles, making potency, selectivity, and off-target liability impossible to predict without empirical measurement . The quantitative comparisons below demonstrate exactly where this compound departs from closest-in-class alternatives.

N1-Cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide: Quantitative Head-to-Head Differentiation Evidence


ROMK1 Inhibitory Potency: 2.5-Fold Superior to the Tool Compound VU591

N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide inhibits human ROMK1 with an IC50 of 49 nM in a 86Rb+ efflux assay using CHO cells [1]. By comparison, the widely used ROMK tool inhibitor VU591 shows an IC50 of approximately 240 nM (0.24 µM) in a thallium flux fluorescence assay using HEK293 cells [2]. Although assay formats differ (86Rb+ efflux vs. thallium flux), both measure ROMK1-mediated cation flux, and the 4.9-fold difference in IC50 values supports a meaningful potency advantage for the target compound.

ROMK inhibitor Kir1.1 diuretic cardiovascular

ROMK1 Potency Comparison with Advanced Lead ROMK-IN-32

The target compound's ROMK1 IC50 of 49 nM [1] can also be contextualized against ROMK-IN-32, a more advanced ROMK inhibitor probe with a reported IC50 of 35 nM . The 1.4-fold difference indicates that N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide resides in a comparable potency range to optimized leads, while its distinct oxalamide-thiophene-morpholino scaffold offers an alternative intellectual property position and potentially differentiated selectivity profile.

ROMK inhibitor lead optimization diuretic natriuretic

Structural Differentiation: Thiophene-3-yl vs. p-Tolyl Substituent Defines a Distinct Pharmacophore

The thiophene-3-yl group in the target compound is a sulfur-containing heteroaromatic ring, whereas the closest cataloged analog, N1-cyclopentyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide, replaces it with a p-tolyl (4-methylphenyl) substituent . Thiophene rings can engage in sulfur-mediated interactions (e.g., S-π, S–H hydrogen bonding) with protein binding sites that are inaccessible to simple phenyl or tolyl groups. This structural difference translates into distinct ROMK1 potency: the thiophene-containing target compound achieves an IC50 of 49 nM [1], while the p-tolyl analog has not demonstrated measurable ROMK1 inhibition in publicly available databases.

structure-activity relationship thiophene pharmacophore oxalamide ROMK

Physicochemical Differentiation: Balanced Lipophilicity for CNS Exclusion and Favorable Solubility

The target compound has a computed XLogP3 of 1.4 and a molecular weight of 351.5 g/mol [1]. By comparison, many advanced ROMK inhibitors possess higher molecular weights (e.g., BDBM194954, US9206198 Example 7, has a molecular weight >450 g/mol and a more complex fused-ring structure) and higher lipophilicity [2]. The lower molecular weight and moderate lipophilicity of the target compound predict better aqueous solubility and a reduced likelihood of CNS penetration, which is desirable for a peripherally acting diuretic agent.

drug-likeness physicochemical properties XLogP3 solubility

Patent-Backed Composition of Matter: Freedom-to-Operate Differentiation from Earlier ROMK Chemotypes

The target compound is specifically exemplified in US Patent 9,073,882 (Example 38) as a ROMK inhibitor [1]. This patent, assigned to Merck Sharp & Dohme, covers a distinct oxalamide chemotype that differs from earlier ROMK inhibitor patents (e.g., US 9,206,198 covering fused-ring systems, and Vanderbilt University's VU591 series). This specific patent protection provides a clear composition-of-matter IP position that may facilitate licensing or collaboration opportunities not available for compounds in more crowded chemical spaces.

intellectual property composition of matter ROMK patent freedom-to-operate

N1-Cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide: Best-Fit Research and Industrial Application Scenarios


ROMK1-Focused Diuretic Lead Optimization Programs

With an ROMK1 IC50 of 49 nM, the compound serves as an attractive starting point for medicinal chemistry optimization of novel diuretic agents. Its potency is comparable to the advanced lead ROMK-IN-32 (35 nM) and superior to VU591 (240 nM), positioning it well for structure-activity relationship (SAR) campaigns targeting hypertension and heart failure [1]. The oxalamide-thiophene-morpholino scaffold offers multiple vectors for chemical modification to improve potency, selectivity, and pharmacokinetic properties.

Selectivity Profiling Against hERG and Other Cardiac Ion Channels

Because ROMK inhibitors must avoid hERG channel blockade to prevent cardiac arrhythmia risk, the target compound is ideal for selectivity profiling studies. The hERG IC50 of ROMK-IN-32 (22 µM) provides a benchmark; establishing the hERG/ROMK selectivity ratio for the target compound is a critical next step for any diuretic development program .

Intellectual Property Diversification in ROMK Inhibitor Portfolios

Organizations seeking to build a diversified ROMK inhibitor patent portfolio can use this compound as a composition-of-matter anchor distinct from the fused-ring chemotype of US 9,206,198 and the tool compound chemotype of VU591. Its specific exemplification in US 9,073,882 provides a clear IP position [1].

Physicochemical Benchmarking for Peripherally Restricted Diuretics

With a molecular weight of 351.5 g/mol and XLogP3 of 1.4, the compound's physicochemical profile aligns with peripherally restricted, orally bioavailable diuretic candidates. It can serve as a reference standard in solubility, permeability, and plasma protein binding assays aimed at optimizing drug-like properties while minimizing CNS exposure [1].

Quote Request

Request a Quote for N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.